

physicochemical properties of 5-Bromo-2-chloro-4-ethoxypyridine

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Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-ethoxypyridine

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An In-depth Technical Guide to the Physicochemical Properties of **5-Bromo-2-chloro-4-ethoxypyridine**

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and safe handling of **5-Bromo-2-chloro-4-ethoxypyridine**. As a substituted halopyridine, this compound represents a potentially valuable building block for medicinal chemistry and drug development, offering multiple reactive sites for synthetic diversification. Due to the limited availability of published data for this specific molecule, this document synthesizes information from structurally analogous compounds and outlines the authoritative analytical methodologies required for its full characterization. We present predicted properties, detailed experimental protocols for spectroscopic and chromatographic analysis, and essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for its application in complex organic synthesis.

Introduction to Halogenated Pyridines

Substituted pyridines are a cornerstone of modern pharmaceutical design, forming the core scaffold of numerous approved drugs. The strategic placement of halogen atoms on the

pyridine ring profoundly influences the molecule's electronic properties, reactivity, and pharmacological profile. The presence of bromine and chlorine atoms, as in **5-Bromo-2-chloro-4-ethoxypyridine**, creates distinct reactive centers that can be selectively functionalized.^[1] The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the electron-deficient C2 position is susceptible to nucleophilic aromatic substitution (SNAr).^[1] This differential reactivity allows for a stepwise and controlled approach to building molecular complexity, making such compounds highly sought-after intermediates in the synthesis of novel chemical entities.

Chemical Identity and Structure

A precise understanding of the molecular structure is the foundation for all subsequent analysis.

Caption: Figure 1: Chemical Structure of **5-Bromo-2-chloro-4-ethoxypyridine**

Table 1: Chemical Identifiers

| Identifier | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 5-Bromo-2-chloro-4-ethoxypyridine | - |
| CAS Number | 1289005-72-6 | [2] |
| Molecular Formula | C ₇ H ₇ BrClNO | - |

| Molecular Weight | 236.49 g/mol | - |

Physicochemical Properties

Direct experimental data for **5-Bromo-2-chloro-4-ethoxypyridine** is not widely published. The following table summarizes key properties based on data from closely related analogues like 5-Bromo-2-chloro-4-methylpyridine and general principles of physical organic chemistry.

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Rationale & Remarks |
|---------------|--|--|
| Appearance | White to light yellow or gray solid | Analogous compounds like 5-Bromo-2-chloro-4-methylpyridine appear as gray to white solids. [3] |
| Melting Point | 29-31 °C (for methyl analogue) | The ethoxy group may slightly alter the crystal lattice energy compared to the methyl analogue. [4] |
| Boiling Point | 239.4 ± 35.0 °C at 760 mmHg (for methyl analogue) | Expected to be a high-boiling liquid or low-melting solid under standard pressure. [5] |
| Density | ~1.6 g/cm³ | Based on the density of 1.624 g/mL for the methyl analogue. [4] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane. Sparingly soluble in water. | The hydrophobic pyridine core and halogens, combined with the polar ether and nitrogen, suggest solubility in a range of organic solvents. |

| LogP | 2.82 (for methyl analogue) | Indicates moderate hydrophobicity.[\[5\]](#) The ethoxy group will likely increase this value slightly compared to the methyl analogue. |

Analytical Characterization Workflow

A rigorous, multi-technique approach is essential to confirm the identity, purity, and structure of **5-Bromo-2-chloro-4-ethoxypyridine**.

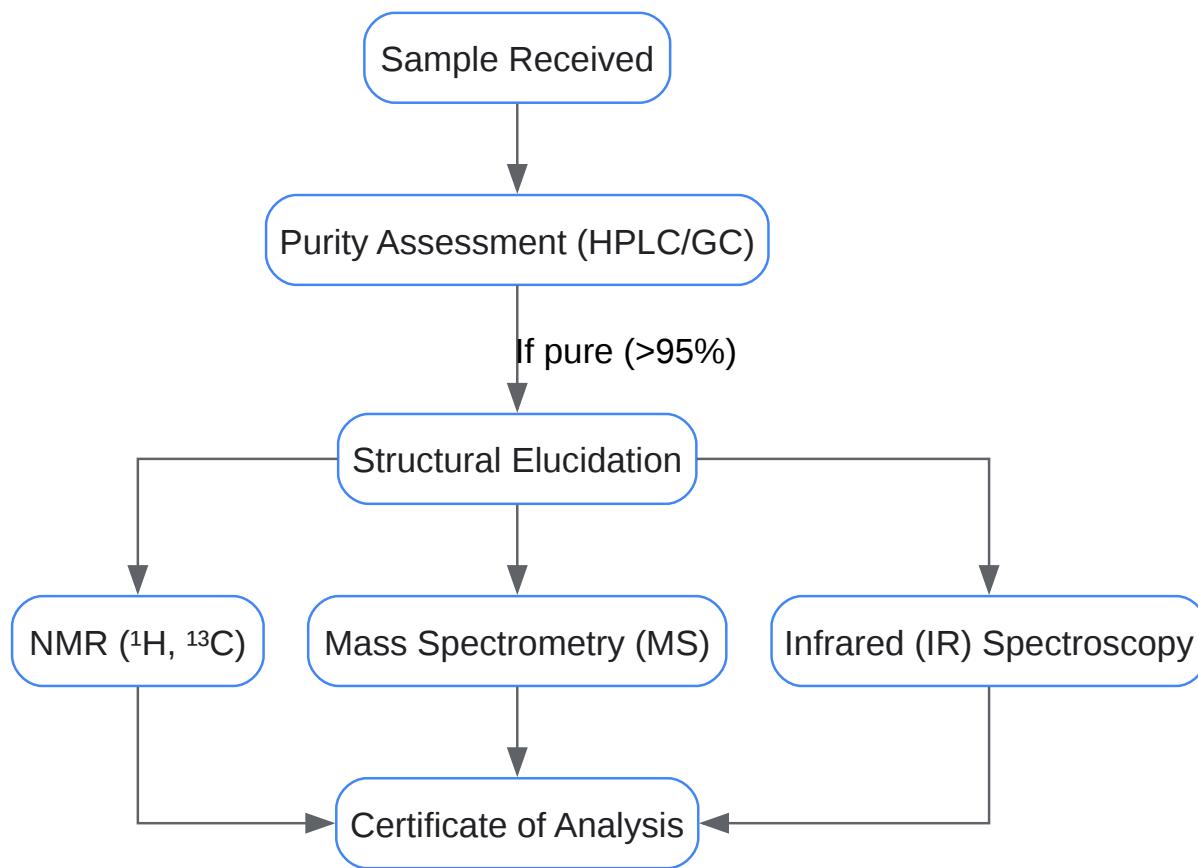


Figure 2: Analytical Characterization Workflow

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Caption: Figure 2: A typical workflow for the comprehensive analytical characterization of a synthetic intermediate.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds.

Protocol: HPLC Method Development

- Column Selection: A reversed-phase C18 column is a primary choice. For pyridine-containing compounds, which can exhibit peak tailing on silica-based columns, a mixed-mode column (e.g., Primesep 100) can provide superior peak shape without ion-pairing reagents.[\[6\]](#)[\[7\]](#)

- Mobile Phase: Start with a gradient elution using acetonitrile and water. A small amount of acid (e.g., 0.05% sulfuric acid or 0.1% formic acid) in the mobile phase is often necessary to protonate the pyridine nitrogen, ensuring sharp, symmetrical peaks.[7]
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile or a suitable solvent mixture to create a 1 mg/mL stock solution.
- Detection: Use a UV detector set to 250-270 nm, where the pyridine ring is expected to absorb.
- Analysis: Inject the sample and run the gradient. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected Spectral Features:

- ^1H NMR:
 - A triplet (~1.4 ppm) and a quartet (~4.1 ppm) corresponding to the ethyl protons of the ethoxy group.
 - Two singlets in the aromatic region (likely between 7.0 and 8.5 ppm) for the two protons on the pyridine ring. The exact chemical shifts are influenced by the surrounding electron-withdrawing halogens.
- ^{13}C NMR:
 - Signals for the two ethyl carbons.
 - Five distinct signals for the pyridine ring carbons, with their chemical shifts heavily influenced by the attached substituents (Cl, Br, O-ethyl, and N). The carbons directly bonded to the halogens (C2 and C5) will be particularly revealing.

Protocol: NMR Data Acquisition[8]

- Sample Preparation: Dissolve 5-10 mg of purified **5-Bromo-2-chloro-4-ethoxypyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Reference the chemical shifts to the residual solvent peak (CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the low natural abundance of the ^{13}C isotope. Reference the spectrum to the solvent peak (CDCl_3 at 77.16 ppm).

Mass Spectrometry (MS)

MS provides crucial information about the compound's molecular weight and elemental composition.

Expected Spectral Features:

- Molecular Ion (M^+): A complex cluster of peaks will be observed for the molecular ion due to the natural isotopic abundance of bromine (^{79}Br , ~50.7%; ^{81}Br , ~49.3%) and chlorine (^{35}Cl , ~75.8%; ^{37}Cl , ~24.2%). This results in characteristic M, M+2, and M+4 peaks with predictable intensity ratios, serving as a definitive signature for the presence of one Br and one Cl atom. [8]
- Fragmentation: Common fragmentation pathways would likely involve the loss of an ethyl radical (M-29), an ethoxy radical (M-45), or subsequent loss of halogen atoms.

Protocol: MS Data Acquisition

- Ionization Method: Electrospray ionization (ESI) in positive mode is suitable for analyzing pyridine compounds, as the nitrogen atom is readily protonated to form $[\text{M}+\text{H}]^+$.
- Sample Infusion: Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in an appropriate solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer.
- Analysis: Acquire a full scan spectrum to identify the molecular ion cluster. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Chemical Reactivity Profile

The synthetic utility of **5-Bromo-2-chloro-4-ethoxypyridine** is defined by the differential reactivity of its two carbon-halogen bonds.

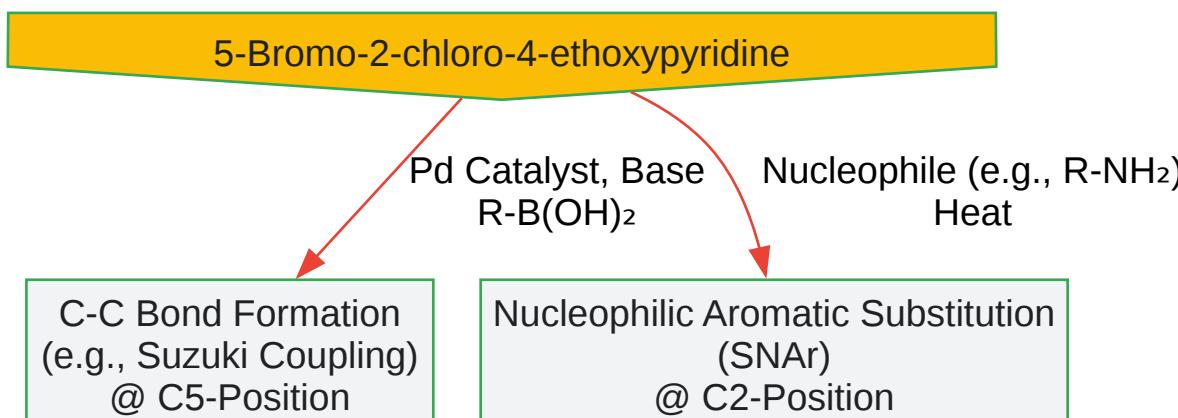


Figure 3: Selective Reactivity Profile

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Caption: Figure 3: Key reaction pathways illustrating the chemoselective functionalization of the C-Br and C-Cl bonds.

- Palladium-Catalyzed Cross-Coupling: The C5-Br bond is the primary site for reactions like Suzuki, Stille, or Buchwald-Hartwig amination. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at this position.[\[1\]](#)
- Nucleophilic Aromatic Substitution (SNAr): The C2-Cl bond is activated by the electron-withdrawing effect of the ring nitrogen. It will readily react with strong nucleophiles, such as amines or alkoxides, typically at elevated temperatures.[\[1\]](#)

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions are mandatory. The following guidelines are based on safety data for structurally similar chemicals.

Table 3: Safety and Handling Procedures

| Aspect | Guideline | References |
|-------------------------------------|---|-------------|
| Personal Protective Equipment (PPE) | <p>Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, nitrile gloves, and safety glasses or goggles are required.</p> | [9][10][11] |
| Handling | <p>Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.</p> | [9][10][12] |
| First Aid (Eyes) | <p>Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.</p> | [9][10][11] |
| First Aid (Skin) | <p>In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.</p> | [9][10][11] |
| First Aid (Inhalation) | <p>Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.</p> | [9][11] |
| Storage | <p>Store in a tightly-closed container in a cool, dry, and</p> | [9] |

| Aspect | Guideline | References |
|--------|--|------------|
| | well-ventilated place. Keep away from incompatible substances. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |[\[9\]](#)[\[10\]](#) |

Conclusion

5-Bromo-2-chloro-4-ethoxypyridine is a halogenated pyridine with significant potential as a versatile intermediate for chemical synthesis. While direct published data on its properties is sparse, a clear analytical path for its complete characterization can be established based on established methodologies for analogous compounds. Its defining features are the two distinct halogenated sites, which allow for selective, stepwise functionalization via cross-coupling and SNAr reactions. Adherence to rigorous analytical workflows and strict safety protocols is paramount when working with this and similar research chemicals.

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